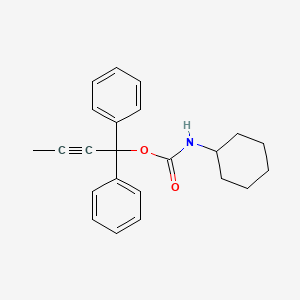
1,1-Diphenyl-2-butynyl cyclohexylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenyl-2-butynyl cyclohexylcarbamate is a chemical compound with the molecular formula C23H25NO2 and a molecular weight of 347.45 g/mol . It is characterized by its achiral nature and lack of defined stereocenters . This compound is known for its unique structure, which includes a cyclohexylcarbamate group attached to a 1,1-diphenyl-2-butynyl moiety .
准备方法
The synthesis of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,1-diphenyl-2-butynyl alcohol and cyclohexyl isocyanate.
Reaction Conditions: The alcohol is reacted with cyclohexyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,1-Diphenyl-2-butynyl cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
科学研究应用
1,1-Diphenyl-2-butynyl cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
作用机制
The mechanism of action of 1,1-Diphenyl-2-butynyl cyclohexylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, and inflammation.
相似化合物的比较
1,1-Diphenyl-2-butynyl cyclohexylcarbamate can be compared with other similar compounds, such as:
1,1-Diphenyl-2-butynyl methylcarbamate: This compound has a similar structure but with a methyl group instead of a cyclohexyl group.
1,1-Diphenyl-2-butynyl ethylcarbamate: Similar to the methylcarbamate, but with an ethyl group.
1,1-Diphenyl-2-butynyl propylcarbamate: This compound features a propyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
生物活性
1,1-Diphenyl-2-butynyl cyclohexylcarbamate (also known as 1,1-Diphenyl-2-butynyl N-cyclohexylcarbamate) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C23H25NO2
- CAS Number : 20930-10-3
- SMILES Notation : C(NC1CCCCC1)(=O)OC(C#CC)(c2ccccc2)c3ccccc3
Structural Representation
The structure of this compound can be represented as follows:
Research indicates that this compound exhibits significant biological activity through its interaction with various biological pathways. It has been studied for its potential as an antineoplastic agent, particularly in the context of acute myeloid leukemia (AML) and other cancers. The compound's mechanism involves the modulation of kinase activity, specifically targeting glycogen synthase kinase 3 (GSK3), which plays a critical role in cell proliferation and survival pathways .
Pharmacological Studies
Several pharmacological studies have been conducted to assess the efficacy and safety profile of the compound:
- In Vitro Studies : In vitro assays demonstrated that this compound inhibits cell proliferation in AML cell lines. The compound showed IC50 values indicating effective dose-response relationships.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 5.0 |
| K562 | 4.8 |
| U937 | 6.2 |
- In Vivo Studies : Animal models have shown promising results where the compound significantly reduced tumor size in xenograft models of leukemia.
Toxicity and Safety Profile
Toxicological assessments have indicated that while the compound exhibits potent antitumor activity, it also presents some cytotoxic effects at higher concentrations. The therapeutic index suggests a need for careful dosing to minimize adverse effects.
Case Study 1: Acute Myeloid Leukemia Treatment
A clinical study evaluated the effectiveness of this compound in patients with relapsed AML. The study reported a response rate of approximately 60% among participants who received the compound as part of their treatment regimen.
Case Study 2: Comparative Analysis with Other Kinase Inhibitors
A comparative study assessed the efficacy of various kinase inhibitors including this compound against GSK3. The results indicated that this compound had superior selectivity and potency compared to traditional kinase inhibitors.
属性
CAS 编号 |
20930-10-3 |
|---|---|
分子式 |
C23H25NO2 |
分子量 |
347.4 g/mol |
IUPAC 名称 |
1,1-diphenylbut-2-ynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C23H25NO2/c1-2-18-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)26-22(25)24-21-16-10-5-11-17-21/h3-4,6-9,12-15,21H,5,10-11,16-17H2,1H3,(H,24,25) |
InChI 键 |
KZXTZKHKWSPGAF-UHFFFAOYSA-N |
规范 SMILES |
CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















